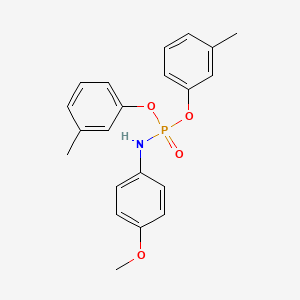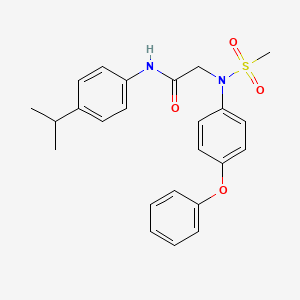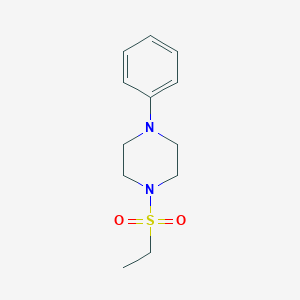
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline is an organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a phosphoryl group bonded to two 3-methylphenoxy groups and a 4-methoxyaniline moiety. This compound is of interest due to its potential use in materials science, particularly in the development of advanced materials for electronic and photonic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline typically involves the reaction of 3-methylphenol with phosphoryl chloride to form bis(3-methylphenoxy)phosphoryl chloride. This intermediate is then reacted with 4-methoxyaniline under controlled conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials for electronic and photonic devices.
Mechanism of Action
The mechanism of action of N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound’s unique structure allows it to interact with different molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
N-bis(4-methoxyphenyl)naphthalen-2-amine: A compound with similar structural features used in hole-transporting materials for perovskite solar cells.
N-bis(benzylamino)phosphoryl-4-methylbenzenesulfonamide: Another compound with a phosphoryl group, used in coordination chemistry.
Uniqueness
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and other fields.
Properties
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4P/c1-16-6-4-8-20(14-16)25-27(23,26-21-9-5-7-17(2)15-21)22-18-10-12-19(24-3)13-11-18/h4-15H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQLTOJRTVSXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)OC)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(2-biphenylyloxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B4968972.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)
![ethyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968990.png)

![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)

![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)

![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one](/img/structure/B4969079.png)
![5-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-3-(3-methoxyphenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
